molecular formula C10H9N B13481209 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile

2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile

Katalognummer: B13481209
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: FBIWBUFCPDNHGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is derived from benzocyclobutene and features a nitrile group attached to the bicyclic system. Its structure and properties make it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile typically involves a multi-step process starting from benzocyclobutene. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile involves its interaction with molecular targets through its nitrile group and bicyclic structure. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. For example, the compound may act as an inhibitor or activator of certain enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a bicyclic core and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C10H9N

Molekulargewicht

143.18 g/mol

IUPAC-Name

2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)acetonitrile

InChI

InChI=1S/C10H9N/c11-6-5-8-1-2-9-3-4-10(9)7-8/h1-2,7H,3-5H2

InChI-Schlüssel

FBIWBUFCPDNHGY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C1C=CC(=C2)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.